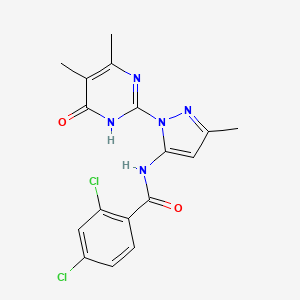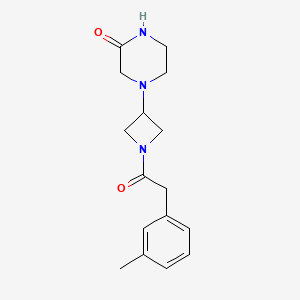![molecular formula C19H14ClN5O2 B2506512 3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-41-7](/img/structure/B2506512.png)
3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One study has synthesized and evaluated new antimicrobial additives based on pyrimidine derivatives, including compounds structurally related to 3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one. These compounds were incorporated into polyurethane varnishes and printing ink pastes for surface coating, demonstrating significant antimicrobial effects against various microbial strains without compromising the physical and mechanical properties of the varnish formulations El‐Wahab et al., 2015.
Anti-inflammatory and Analgesic Applications
Another area of research involves the design and synthesis of thiazolopyrimidine derivatives, showing notable antinociceptive and anti-inflammatory properties. These studies indicate the potential of pyrimidine derivatives in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity, suggesting their suitability for long-term treatment of inflammation without the common side effects associated with traditional NSAIDs Selvam et al., 2012.
Anticancer Applications
Research into novel pyrazolopyrimidines derivatives has also shown promising anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating the potential of pyrimidine derivatives in cancer therapy Rahmouni et al., 2016.
Anticonvulsant Activity
Studies on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products have explored their potential anticonvulsant activities. These compounds have shown promising results in models of pentylenetetrazole-induced seizures in rats, highlighting the potential of pyrimidine derivatives in the treatment of epilepsy Severina et al., 2019.
Anti-inflammatory and Antimicrobial Agents
The synthesis and evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents further illustrate the versatile applications of pyrimidine derivatives. These compounds have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, as well as antimicrobial activity against various bacterial and fungal pathogens Aggarwal et al., 2014.
Mechanism of Action
Target of Action
Similar compounds with pyridopyrimidine moieties have been studied for their therapeutic potential . These compounds have been used on several therapeutic targets .
Mode of Action
Compounds with similar structures have shown to inhibit the growth of various cell lines . This suggests that the compound may interact with its targets to inhibit certain cellular processes, leading to a decrease in cell proliferation .
Biochemical Pathways
Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
It is mentioned that the degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells . This could potentially impact the bioavailability of the compound .
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines . This suggests that the compound may have cytotoxic activities, leading to a decrease in cell proliferation .
Action Environment
The synthesis of similar compounds involves specific conditions, such as the presence of certain reagents and specific temperatures . These factors could potentially influence the action and stability of the compound .
Future Directions
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-7-8-14(9-15(12)20)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJICGDTSPCCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
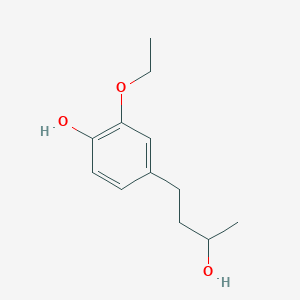
![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)
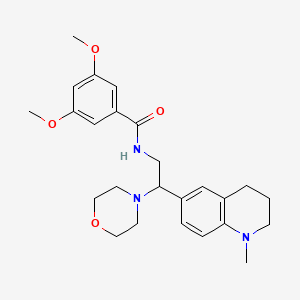
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)
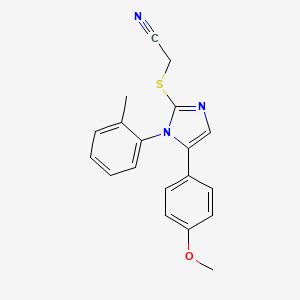
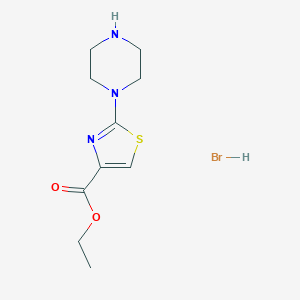
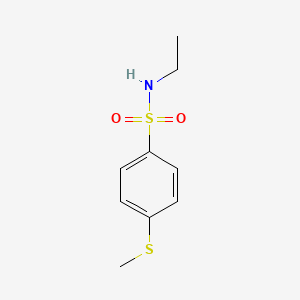
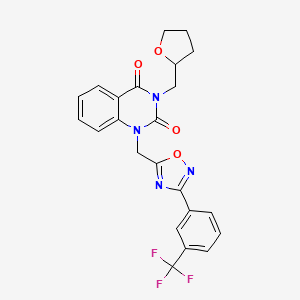
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)
